molecular formula C21H14O3 B13817860 1-(2-Methoxyphenyl)anthracene-9,10-dione CAS No. 20760-60-5

1-(2-Methoxyphenyl)anthracene-9,10-dione

Cat. No.: B13817860
CAS No.: 20760-60-5
M. Wt: 314.3 g/mol
InChI Key: HLKNRNPTFCTXDQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methoxy group attached to the phenyl ring at the 2-position and two carbonyl groups at the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)anthracene-9,10-dione typically involves the functionalization of the anthracene core. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced via a nucleophilic substitution reaction using methoxybenzene and a suitable electrophile . Industrial production methods often involve multi-step synthesis routes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Methoxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Methoxyphenyl)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)anthracene-9,10-dione is primarily related to its ability to interact with light. The compound absorbs light and undergoes electronic transitions, which can lead to fluorescence or phosphorescence. These properties make it useful in applications such as fluorescence microscopy and photodynamic therapy. The molecular targets and pathways involved include interactions with cellular components and generation of reactive oxygen species under light exposure .

Comparison with Similar Compounds

1-(2-Methoxyphenyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:

    9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.

    9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.

    9,10-Anthracenediyl-bis(methylene)dimalonic acid: Used as a singlet oxygen detector probe

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and makes it suitable for specialized applications .

Properties

CAS No.

20760-60-5

Molecular Formula

C21H14O3

Molecular Weight

314.3 g/mol

IUPAC Name

1-(2-methoxyphenyl)anthracene-9,10-dione

InChI

InChI=1S/C21H14O3/c1-24-18-12-5-4-7-13(18)14-10-6-11-17-19(14)21(23)16-9-3-2-8-15(16)20(17)22/h2-12H,1H3

InChI Key

HLKNRNPTFCTXDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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